molecular formula C10H15N3 B3290833 5-Piperidin-3-ylpyridin-2-amine CAS No. 868254-64-2

5-Piperidin-3-ylpyridin-2-amine

Cat. No.: B3290833
CAS No.: 868254-64-2
M. Wt: 177.25
InChI Key: NCRKPDCTVNIJQB-UHFFFAOYSA-N
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Description

5-Piperidin-3-ylpyridin-2-amine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen atoms in the structure allows for diverse chemical reactivity and biological activity.

Safety and Hazards

The compound “5-Piperidin-3-ylpyridin-2-amine” dihydrochloride has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which 5-Piperidin-3-ylpyridin-2-amine is a part of, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperidine derivatives have been reported to exhibit extensive effects against cancer, inflammation, hypertension, and sometimes behave as antioxidants . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Piperidine derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound should be stored at 2-8°C for optimal stability .

Metabolic Pathways

Piperidine derivatives have been found to play significant roles in various metabolic pathways .

Subcellular Localization

Tools such as LOCALIZER and PSORTb can be used to predict the subcellular localization of proteins, which may provide insights into the localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-3-ylpyridin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with a piperidine derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-3-ylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Piperidin-3-ylpyridin-2-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as neurological disorders and cancers.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single nitrogen-containing ring.

    Pyridine: Another simpler structure with a single nitrogen-containing ring.

    Piperine: A naturally occurring compound with a piperidine ring, known for its bioactive properties.

Uniqueness

5-Piperidin-3-ylpyridin-2-amine is unique due to the combination of both piperidine and pyridine rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activities. The presence of two nitrogen atoms allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-piperidin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRKPDCTVNIJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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